![molecular formula C20H16O2 B113212 2-[3-(Benzyloxy)phenyl]benzaldehyde CAS No. 893736-23-7](/img/structure/B113212.png)
2-[3-(Benzyloxy)phenyl]benzaldehyde
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Description
“2-[3-(Benzyloxy)phenyl]benzaldehyde” is a chemical compound with the CAS Number: 893736-23-7 . It has a molecular weight of 288.35 . The IUPAC name for this compound is 3’- (benzyloxy) [1,1’-biphenyl]-2-carbaldehyde .
Molecular Structure Analysis
The molecular formula of “2-[3-(Benzyloxy)phenyl]benzaldehyde” is C20H16O2 . The InChI code for this compound is 1S/C20H16O2/c21-14-18-9-4-5-12-20 (18)17-10-6-11-19 (13-17)22-15-16-7-2-1-3-8-16/h1-14H,15H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[3-(Benzyloxy)phenyl]benzaldehyde” include a molecular weight of 288.34 . The compound’s InChI key is AGJBQXFVTDVSCC-UHFFFAOYSA-N .Mechanism of Action
Target of Action
It is a benzaldehyde derivative , and these compounds are known to interact with various biological targets, including enzymes and receptors
Mode of Action
The mode of action of 2-[3-(Benzyloxy)phenyl]benzaldehyde is not well-documented. As a benzaldehyde derivative, it may share some chemical properties and interactions with other compounds in this class. For instance, it undergoes enantioselective cyanoformylation with ethyl cyanoformate in the presence of a vanadium (V) chiral salen complex and imidazole to form the corresponding cyanohydrin carbonate . This suggests that it can participate in complex organic reactions, potentially leading to changes in its targets.
Biochemical Pathways
For example, benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation
Pharmacokinetics
Its molecular weight is 288.35 , which is within the range generally considered favorable for oral bioavailability.
Result of Action
The molecular and cellular effects of 2-[3-(Benzyloxy)phenyl]benzaldehyde’s action are not well-documented. As a benzaldehyde derivative, it may share some biological activities with other compounds in this class. For instance, some benzaldehyde derivatives have been found to exhibit antimicrobial activity
properties
IUPAC Name |
2-(3-phenylmethoxyphenyl)benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O2/c21-14-18-9-4-5-12-20(18)17-10-6-11-19(13-17)22-15-16-7-2-1-3-8-16/h1-14H,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGJBQXFVTDVSCC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC=CC=C3C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10602438 |
Source
|
Record name | 3'-(Benzyloxy)[1,1'-biphenyl]-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10602438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(Benzyloxy)phenyl]benzaldehyde | |
CAS RN |
893736-23-7 |
Source
|
Record name | 3'-(Benzyloxy)[1,1'-biphenyl]-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10602438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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